2-(3,5-Dichlorophenyl)-1,3-benzothiazole

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .

Chemical Reactions Analysis

The specific chemical reactions involving “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .

Scientific Research Applications

Biocatalysis

- Summary of the application : Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” can be used in the synthesis of chiral drug intermediates .

- Methods of application : The compound can be used in the synthesis of chiral drug intermediates through biocatalysis. This process involves the use of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs .

- Results or outcomes : The biocatalysis process shows the advantages of the reduction of environmental pollution and the high regio-, chemo-, and enantio-selectivity .

Flow Chemistry

- Summary of the application : Flow chemistry is a chemical reaction that is run in a continuously flowing stream rather than in batch production. In other words, pumps move fluid into a tube, and where tubes join one another, the fluids contact one another .

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” can be used in the synthesis of libraries of compounds using a fluorous immiscible solvent as a spacer between reactions .

- Results or outcomes : The flow chemistry method allows for library synthesis in half the time of conventional microwave synthesis while maintaining similar yields .

Antibacterial Applications

- Summary of the application : Antibacterial agents are substances that inhibit bacterial growth or kill bacteria. The term is often used synonymously with the term antibiotics .

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” can be used in the synthesis of antibacterial agents .

- Results or outcomes : The synthesized antibacterial agents have shown potential against S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .

Organic Synthesis

- Summary of the application : Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules .

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” can be used in the synthesis of complex molecules through protodeboronation of alkyl boronic esters utilizing a radical approach .

- Results or outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Medicinal Chemistry

- Summary of the application : Medicinal chemistry involves the design and synthesis of therapeutic agents .

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” can be used in the synthesis of therapeutic agents . It has been used in the biological characterization of a 2-aminothiazole derivative that remarkably affects Mycobacterium tuberculosis energetics .

- Results or outcomes : Despite the encouraging overall activity (MIC = 16 µg/mL, RFF = 3.29), this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .

Material Science

- Summary of the application : Material science involves the study of the properties of materials. It’s an interdisciplinary field involving the properties of matter and its applications to various areas of science and engineering .

- Methods of application : While specific applications of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” in material science are not readily available, compounds with similar structures are often used in the synthesis of new materials .

- Results or outcomes : The outcomes of such applications can vary widely depending on the specific material and its intended use .

Drug Discovery

- Summary of the application : Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy .

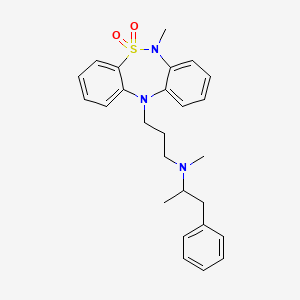

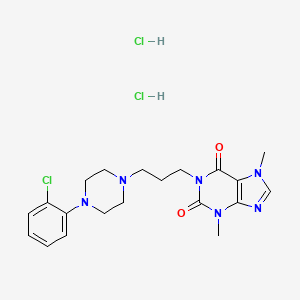

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” is a precursor in the synthesis of aripiprazole and one of its metabolites . Aripiprazole is a medication used to treat certain mental/mood disorders (such as bipolar disorder, schizophrenia, Tourette’s disorder, and irritability associated with autistic disorder) .

- Results or outcomes : The use of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” in the synthesis of aripiprazole has led to the development of a medication that can help to restore the balance of certain natural chemicals in the brain (neurotransmitters) .

Photodynamic Therapy

- Summary of the application : Photodynamic therapy (PDT) is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light .

- Methods of application : While specific applications of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” in PDT are not readily available, compounds with similar structures have been used in antimicrobial photodynamic therapy .

- Results or outcomes : The outcomes of such applications can vary widely depending on the specific material and its intended use .

Chemical Biology

- Summary of the application : Chemical biology involves the application of chemical techniques, tools, and methods to the study of biological systems .

- Methods of application : “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” has been used in the biological characterization of a 2-aminothiazole derivative that remarkably affects Mycobacterium tuberculosis energetics .

- Results or outcomes : Despite the encouraging overall activity (MIC = 16 µg/mL, RFF = 3.29), this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .

Safety And Hazards

Future Directions

properties

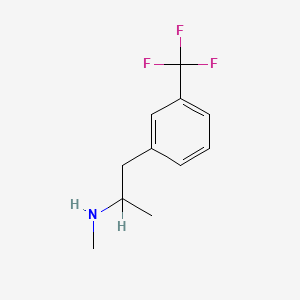

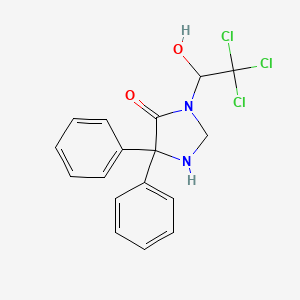

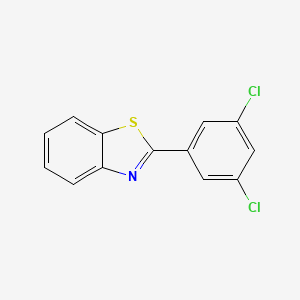

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDPHVYUAGNQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402990 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)-1,3-benzothiazole | |

CAS RN |

391219-75-3 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.